molecular formula C18H21N7O B15122499 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine

Cat. No.: B15122499
M. Wt: 351.4 g/mol
InChI Key: PZFRLHDJPIZEKA-UHFFFAOYSA-N
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Description

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine is a complex organic compound that features a unique structure combining pyrazolo, pyrazin, piperazin, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazin ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the piperazin ring: This step involves the reaction of the pyrazolo[1,5-a]pyrazin intermediate with a piperazin derivative.

    Introduction of the pyrimidine ring: The final step involves the coupling of the piperazin intermediate with a pyrimidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C18H21N7O/c1-26-16-4-5-20-18(21-16)24-10-8-23(9-11-24)17-15-12-14(13-2-3-13)22-25(15)7-6-19-17/h4-7,12-13H,2-3,8-11H2,1H3

InChI Key

PZFRLHDJPIZEKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5CC5

Origin of Product

United States

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